2,3',4,4',5,5'-Hexachlorodiphenyl ether
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Overview
Description
2,3’,4,4’,5,5’-Hexachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H4Cl6O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4,4’,5,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production methods for 2,3’,4,4’,5,5’-Hexachlorodiphenyl ether are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination in reactors designed to handle the exothermic nature of the reaction and ensure uniform distribution of chlorine .
Chemical Reactions Analysis
Types of Reactions
2,3’,4,4’,5,5’-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated diphenyl ethers.
Substitution: Formation of hydroxylated or aminated diphenyl ethers.
Scientific Research Applications
2,3’,4,4’,5,5’-Hexachlorodiphenyl ether has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3’,4,4’,5,5’-Hexachlorodiphenyl ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to xenobiotic metabolism. This interaction can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to its toxicological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,5,5’-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether
- 2,2’,3,4,4’,5’-Hexachlorodiphenyl ether
Uniqueness
2,3’,4,4’,5,5’-Hexachlorodiphenyl ether is unique due to its specific pattern of chlorination, which influences its chemical properties and biological activity. Compared to other hexachlorodiphenyl ethers, it may exhibit different levels of persistence, bioaccumulation, and toxicity .
Properties
CAS No. |
131138-20-0 |
---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3-trichloro-5-(2,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-6-3-8(15)11(4-7(6)14)19-5-1-9(16)12(18)10(17)2-5/h1-4H |
InChI Key |
DYSUSQZPGJXVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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